

Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-N-isopropylbenzenesulfonamide

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Compound of Interest

Compound Name:	4-bromo- <i>n</i> -isopropylbenzenesulfonamide
Cat. No.:	B161903

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for **4-bromo-N-isopropylbenzenesulfonamide** (CAS No. 1984-27-6), a key intermediate in medicinal chemistry and organic synthesis.

Core Spectroscopic Data

While a complete public database of the spectra for **4-bromo-N-isopropylbenzenesulfonamide** is not readily available, the following tables summarize the expected and reported spectroscopic characteristics based on its chemical structure and data from commercial suppliers. Actual spectra are typically available upon request from suppliers such as Pharmaffiliates.

Table 1: Physical and Molecular Properties

Property	Value
CAS Number	1984-27-6
Molecular Formula	C ₉ H ₁₂ BrNO ₂ S
Molecular Weight	278.17 g/mol
Melting Point	87-89 °C

Table 2: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.75	Doublet	2H	Aromatic H (ortho to SO ₂ NH)
~ 7.65	Doublet	2H	Aromatic H (ortho to Br)
~ 4.80	Broad singlet	1H	NH
~ 3.50	Septet	1H	CH(CH ₃) ₂
~ 1.15	Doublet	6H	CH(CH ₃) ₂

Table 3: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 140	Aromatic C-S
~ 132	Aromatic C-H
~ 129	Aromatic C-Br
~ 128	Aromatic C-H
~ 49	CH(CH ₃) ₂
~ 23	CH(CH ₃) ₂

Table 4: Expected FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Assignment
~ 3250	N-H stretch
~ 3100-3000	Aromatic C-H stretch
~ 2980-2850	Aliphatic C-H stretch
~ 1330 & 1160	Asymmetric & Symmetric S=O stretch
~ 1090	S-N stretch
~ 1010	C-Br stretch
~ 825	p-disubstituted benzene C-H bend

Table 5: Expected Mass Spectrometry Data (Electron Ionization)

m/z	Assignment
277/279	[M] ⁺ (presence of Br isotopes)
262/264	[M - CH ₃] ⁺
236/238	[M - C ₃ H ₆] ⁺
155/157	[BrC ₆ H ₄] ⁺

Experimental Protocols

The synthesis of **4-bromo-N-isopropylbenzenesulfonamide** is typically achieved through a two-step process, starting from bromobenzene.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure involves the chlorosulfonation of bromobenzene.

Materials:

- Bromobenzene
- Chlorosulfonic acid

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (5 equivalents) to 0-5 °C in an ice bath.
- Slowly add bromobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved and should be trapped.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 1-2 hours until the evolution of HCl ceases.
- Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
- The solid 4-bromobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
- Dry the product in a desiccator over phosphorus pentoxide. The crude product can be used directly in the next step or recrystallized from a suitable solvent like hexane.

Step 2: Synthesis of 4-bromo-N-isopropylbenzenesulfonamide

This step involves the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine.

Materials:

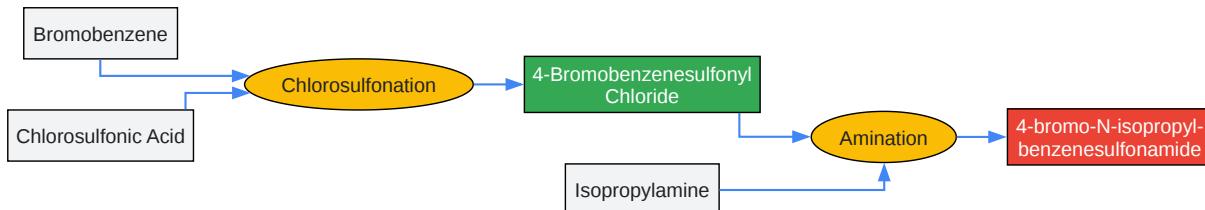
- 4-Bromobenzenesulfonyl chloride
- Isopropylamine
- Dichloromethane (or other suitable inert solvent)
- Aqueous sodium bicarbonate solution (saturated)

Procedure:

- Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.
- In a separate flask, prepare a solution of isopropylamine (2-3 equivalents) in dichloromethane.
- Cool the 4-bromobenzenesulfonyl chloride solution in an ice bath.
- Slowly add the isopropylamine solution dropwise to the stirred solution of the sulfonyl chloride.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **4-bromo-N-isopropylbenzenesulfonamide** by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

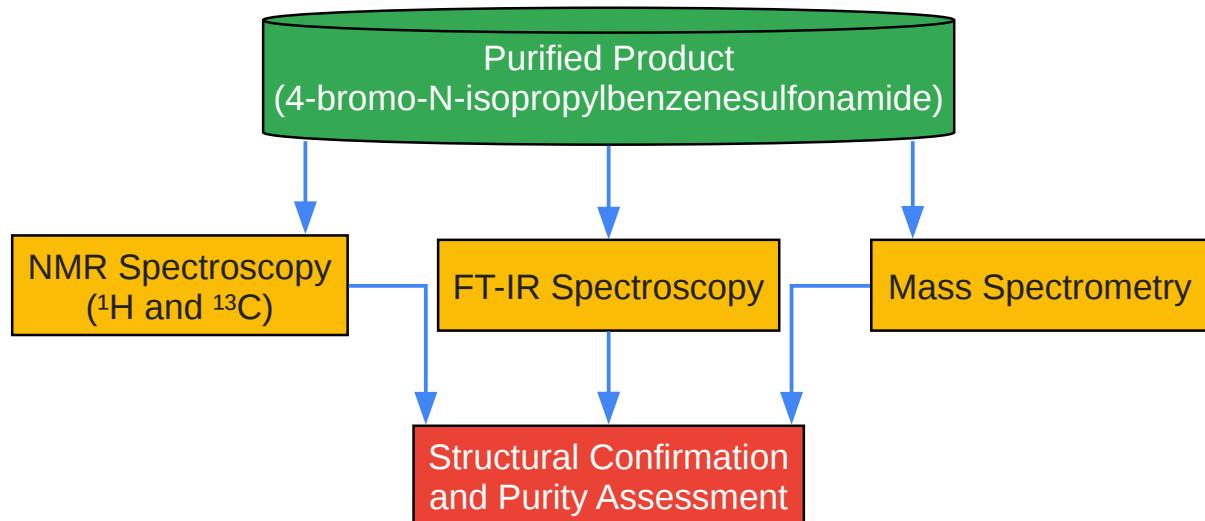
Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and characterization of **4-bromo-N-isopropylbenzenesulfonamide**.



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Caption: Synthetic pathway for **4-bromo-N-isopropylbenzenesulfonamide**.



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Caption: Workflow for spectroscopic characterization.

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